Product packaging for 4-(4-Methylpyrrolidin-2-yl)pyridine(Cat. No.:)

4-(4-Methylpyrrolidin-2-yl)pyridine

Cat. No.: B12874823
M. Wt: 162.23 g/mol
InChI Key: RYPDHVSZAVJLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpyrrolidin-2-yl)pyridine is a chemical compound of interest in scientific research, particularly within medicinal chemistry and pharmacology. It belongs to a class of pyrrolidinylpyridine derivatives, which are known to exhibit a range of biological activities. While direct studies on this specific compound are limited, research on closely related structural analogs provides strong rationale for its research value. Compounds with the pyrrolidinylpyridine scaffold are frequently investigated for their potential to interact with the central nervous system. For instance, the well-known molecule nicotine (3-[(2S)-1-methylpyrrolidin-2-yl]pyridine) is a nicotinic acetylcholine receptor (nAChR) agonist . Another analog, 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine (TMMP), has been studied for its mechanism as a nigrostriatal neurotoxin, showing that such structures can be bioactivated by enzymes like monoamine oxidase . This suggests that this compound may serve as a valuable novel chemical entity for studying neurotransmitter systems, enzyme interactions, and neuronal signaling pathways. Furthermore, the pyrrolidine and pyridine rings are common privileged structures in drug discovery. The specific substitution pattern on the pyrrolidine ring in this compound (methyl at the 4-position) introduces stereochemical complexity, presenting opportunities for research into structure-activity relationships (SAR) . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a probe to explore new mechanisms of action in various biological targets. Its potential applications span from neuroscience to the development of new pharmacological tools. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Prior to use, researchers should consult the safety data sheet and handle the material in accordance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2 B12874823 4-(4-Methylpyrrolidin-2-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

4-(4-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C10H14N2/c1-8-6-10(12-7-8)9-2-4-11-5-3-9/h2-5,8,10,12H,6-7H2,1H3

InChI Key

RYPDHVSZAVJLCT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for 4 4 Methylpyrrolidin 2 Yl Pyridine

Retrosynthetic Analysis and Key Disconnection Strategies for Pyridine-Pyrrolidine Systems

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. For a molecule like 4-(4-Methylpyrrolidin-2-yl)pyridine, the key structural feature is the C-C bond connecting the pyridine (B92270) C4 position to the pyrrolidine (B122466) C2 position.

The primary disconnection strategies for this system are:

Disconnection of the C4(Pyridine)–C2(Pyrrolidine) bond: This is the most logical and common disconnection. It simplifies the synthesis into two main challenges: the synthesis of a suitably functionalized pyridine (the electrophile or nucleophile) and a functionalized 4-methylpyrrolidine (the corresponding reaction partner). This approach is convergent, meaning the two main fragments are synthesized separately and then joined at a late stage, which is often more efficient.

Ring-closing disconnection of the pyrrolidine ring: An alternative strategy involves constructing the pyrrolidine ring onto a pre-formed pyridine precursor. This might involve an intramolecular cyclization of a linear amino-alkene or amino-halide attached to the pyridine ring at the 4-position.

The first strategy is generally preferred as it allows for greater flexibility and modularity. The choice of which fragment acts as the nucleophile versus the electrophile will depend on the chosen coupling reaction, as detailed in subsequent sections.

Figure 1: Key Retrosynthetic Disconnections for this compound
Generated mermaid

Established Approaches for Pyridine Ring Construction and Functionalization Relevant to this compound

De novo synthesis of the pyridine ring via cycloaddition is an atom-economical approach to constructing the core heterocycle. nih.gov Transition-metal-catalyzed [2+2+2] cycloadditions are particularly powerful, combining two alkyne molecules with a nitrile to form a substituted pyridine. nih.govrsc.org This method allows for the construction of highly substituted pyridines with control over the substitution pattern. nih.govresearchgate.net For the target molecule, a di-yne and a nitrile precursor could theoretically be cyclized to form the pyridine ring, although installing the specific substitution pattern of the target molecule directly might be challenging. Another strategy involves the hetero-Diels-Alder reaction, where a 1-azadiene reacts with a dienophile in a [4+2] cycloaddition to form a dihydropyridine (B1217469), which can then be oxidized to the pyridine. rsc.org

Metal-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming C-C bonds, making them ideal for connecting the pyridine and pyrrolidine fragments. researchgate.net These reactions typically involve coupling an organometallic reagent with an organic halide or pseudohalide in the presence of a transition metal catalyst, most commonly palladium. rsc.org

Key reactions applicable to the synthesis of this compound include:

Suzuki-Miyaura Coupling: This involves the reaction of a pyridylboronic acid or ester with a pyrrolidinyl halide (or vice versa). Palladium catalysts with specialized phosphine (B1218219) ligands (like SPhos) are often effective for coupling heteroaryl halides. nih.gov

Stille Coupling: This reaction couples an organostannane (e.g., a 2-stannyl-pyrrolidine derivative) with a 4-halopyridine.

Negishi Coupling: This involves an organozinc reagent, which can be prepared from the corresponding pyrrolidinyl halide, coupled with a 4-halopyridine.

The choice of coupling partners depends on the stability and accessibility of the respective precursors. A 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) is a common and commercially available electrophile.

Table 1: Comparison of Selected Cross-Coupling Reactions for Pyridine Functionalization

Reaction Name Typical Pyridine Partner Typical Pyrrolidine Partner Common Catalyst System Advantages/Considerations
Suzuki-Miyaura 4-Halopyridine or Pyridine-4-boronic acid Pyrrolidine-2-boronic acid derivative or 2-Halo-pyrrolidine Pd(OAc)₂, SPhos, Base (e.g., Na₂CO₃) Boronic acids are often stable and non-toxic; wide functional group tolerance. researchgate.net
Stille 4-Halopyridine 2-(Tributylstannyl)pyrrolidine Pd(PPh₃)₄ Tolerates many functional groups, but tin reagents are toxic.

| Negishi | 4-Halopyridine | 2-(Chlorozinc)pyrrolidine | Pd(dppf)Cl₂ | Organozinc reagents are highly reactive but may require anhydrous conditions. |

Direct C-H functionalization has emerged as a powerful and step-economical alternative to traditional cross-coupling reactions. rsc.org This approach avoids the pre-functionalization of the pyridine ring (e.g., halogenation), instead directly coupling a C-H bond with a suitable reaction partner. However, direct C-H activation of pyridines can be challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can poison the catalyst. rsc.orgeurekaselect.com

Strategies to achieve C-H functionalization at the C4 position of pyridine include:

Use of Pyridine N-oxides: The N-oxide activates the pyridine ring, directing functionalization to the C2 and C4 positions. After the C-H functionalization step, the N-oxide can be removed by reduction. nih.gov

Transition Metal Catalysis: Specific catalyst systems have been developed to favor functionalization at the C4 position. beilstein-journals.org For instance, iridium-catalyzed alkylations have shown promise for direct C4 functionalization of pyridines. beilstein-journals.org

Minisci-Type Reactions: These radical-based reactions are effective for alkylating electron-deficient heterocycles like pyridine. Under acidic conditions, a radical generated from a suitable precursor (e.g., from a carboxylic acid) can add to the protonated pyridine ring, often with selectivity for the C2 and C4 positions. nih.gov

Enantioselective and Diastereoselective Synthesis of the 4-Methylpyrrolidin-2-yl Moiety

The 4-methylpyrrolidin-2-yl fragment of the target molecule contains two stereocenters (at C2 and C4), meaning it can exist as four possible stereoisomers. Controlling the relative and absolute stereochemistry is a critical challenge. Enantioselective methods are employed to produce a single enantiomer, which is often crucial for biological applications.

A notable approach for the enantioselective synthesis of 2,4-disubstituted pyrrolidines involves a successive allylation strategy. nih.govnih.gov For example, an iridium-catalyzed enantioselective C-allylation of a primary alcohol, followed by a Tsuji-Trost N-allylation and subsequent Mitsunobu cyclization, can provide access to enantiomerically enriched 2,4-disubstituted pyrrolidines. nih.govorganic-chemistry.orgacs.orgfigshare.com This method offers a route to various 2-alkyl- and 2-aryl-4-methylenepyrrolidines, which can be further modified to achieve the desired 4-methyl group. nih.govacs.org

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for complex chiral molecules. L-proline is an ideal starting material for the synthesis of the 4-methylpyrrolidin-2-yl moiety as it already contains the desired pyrrolidine ring and the correct stereochemistry at the C2 position.

The general synthetic sequence starting from an L-proline derivative would involve:

Protection: The amine and carboxylic acid functionalities of proline are protected (e.g., as a Boc-protected methyl ester).

Introduction of the 4-methyl group: This is the key step. One strategy involves the conversion of 4-hydroxy-L-proline (another chiral pool starting material) into the target. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an organocuprate (e.g., lithium dimethylcuprate) to install the methyl group. Alternatively, oxidation of the 4-hydroxy group to a ketone followed by a Wittig reaction and subsequent hydrogenation can yield the 4-methyl group with potential for diastereomeric control.

Deprotection and Functionalization: The protecting groups are removed, and the pyrrolidine is functionalized at the 2-position for coupling with the pyridine fragment.

This approach leverages the inherent chirality of L-proline to establish one of the stereocenters, simplifying the stereochemical challenge to controlling the configuration at the C4 position.

Asymmetric Catalysis in Pyrrolidine Ring Formation

The creation of the chiral center at the 2-position of the pyrrolidine ring is a key challenge in the synthesis of this compound. Asymmetric catalysis offers a powerful tool to control the stereochemistry of this ring system.

Organocatalysis has emerged as a valuable strategy for the asymmetric synthesis of pyrrolidines. google.com Chiral amines, such as derivatives of pyrrolidine itself, can act as catalysts in various transformations. For instance, chiral 2-methylpyrrolidine (B1204830) has been used as a catalyst for the asymmetric condensation of tricarbonyl phloroglucinol (B13840) with diamines to form chiral covalent organic frameworks (COFs), which can then be used as heterogeneous catalysts. mdpi.com While not a direct synthesis of the target molecule, this demonstrates the principle of using chiral pyrrolidine derivatives to induce asymmetry.

Transition metal catalysis is another cornerstone of asymmetric pyrrolidine synthesis. Palladium-catalyzed asymmetric [3+2] cycloaddition reactions of trimethylenemethane with ketimines have been developed for the enantioselective construction of highly substituted pyrrolidines. researchgate.net Furthermore, palladium-catalyzed intramolecular aza-Heck cyclizations of challenging trisubstituted alkenes can furnish chiral α-tertiary pyrrolidine derivatives with high yields and enantioselectivities. acs.org The choice of chiral ligands, such as those derived from BINAP or SPINOL, is critical in achieving high levels of stereocontrol in these reactions. acs.org

Rhodium catalysts have also been employed in the heterogeneous catalytic hydrogenation of substituted pyrroles to afford functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. researchgate.net The initial reduction of a directing group on the pyrrole (B145914) ring can establish a stereocenter that guides the subsequent hydrogenation of the aromatic ring. researchgate.net

Diastereoselective Allylation and Cyclization Sequences

Diastereoselective reactions are crucial when a chiral center already exists in the molecule, such as the methyl group at the 4-position of the pyrrolidine ring, and a new stereocenter is being introduced. Diastereoselective allylation followed by a cyclization step is a common strategy to construct the pyrrolidine ring with control over the relative stereochemistry.

The addition of an allyl group to a suitable precursor, often an imine or a related electrophile, can be controlled by the existing stereocenter. Subsequent intramolecular cyclization, such as an aminocyclization, leads to the formation of the pyrrolidine ring. The stereochemical outcome of the cyclization is directed by the stereochemistry of the allylated intermediate.

For example, the diastereoselective saturation of a pyrrole ring has been achieved through rhodium-catalyzed hydrogenation, where a chiral auxiliary on the starting material directs the approach of hydrogen to one face of the molecule. researchgate.net This results in a highly diastereoselective synthesis of the corresponding pyrrolidine.

Convergent and Divergent Synthesis Strategies for Assembling the Hybrid Scaffold

The construction of the this compound scaffold can be approached through either convergent or divergent synthetic strategies.

A convergent synthesis involves the separate synthesis of the substituted pyrrolidine and pyridine fragments, which are then coupled together in a later step. This approach allows for flexibility in the synthesis of analogs, as different substituted pyrrolidines and pyridines can be prepared and then combined. A potential coupling reaction could be a palladium-catalyzed cross-coupling reaction between a halogenated pyridine and an organometallic pyrrolidine derivative.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated to introduce the necessary functional groups and build the two rings. For instance, a precursor containing a pyridine ring could undergo a series of reactions to construct the 4-methylpyrrolidine ring onto it.

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. rsc.orgunive.it This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent-Free and Aqueous Media Syntheses

Catalyst Development for Environmentally Benign Transformations

The development of reusable and non-toxic catalysts is another crucial area of green chemistry. researchgate.net Nicotine-based ionic liquids have been explored as green catalysts for various reactions, including those involving pyridine derivatives. researchgate.netresearchgate.net These ionic liquids can sometimes replace toxic pyridine catalysts and can be recycled. researchgate.net Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key strategy. researchgate.net For example, heterogeneous iridium complexes have been used for the synthesis of substituted pyrrolidines and remain active over multiple cycles. researchgate.net

Optimization of Reaction Conditions and Process Intensification

To improve the efficiency and scalability of the synthesis of this compound, optimization of reaction conditions and process intensification are essential. vulcanchem.com This involves systematically studying the effects of various parameters on the reaction outcome.

Table 1: Parameters for Reaction Optimization

ParameterDescriptionPotential Impact
Solvent The polarity and nature of the solvent can influence solubility, reaction rates, and selectivity. Improved yields, easier purification.
Temperature Reaction temperature affects reaction kinetics and can influence the formation of byproducts.Increased reaction rates, control of selectivity.
Catalyst Loading The amount of catalyst used can impact reaction efficiency and cost. rsc.orgReduced cost, minimized catalyst waste.
Reagent Stoichiometry The ratio of reactants can affect conversion and the formation of side products.Maximized yield of the desired product.
Reaction Time The duration of the reaction is important to ensure complete conversion without product degradation.Optimized throughput.

Process intensification techniques, such as the use of flow reactors, can offer advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for automated synthesis. rsc.org

Advanced Spectroscopic and Analytical Characterization of 4 4 Methylpyrrolidin 2 Yl Pyridine

Elucidation of Stereochemical Configuration and Enantiomeric Purity

The molecular structure of 4-(4-methylpyrrolidin-2-yl)pyridine possesses two stereocenters at positions C2 and C4 of the pyrrolidine (B122466) ring. This gives rise to the potential for four distinct stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These stereoisomers, comprising two pairs of enantiomers, can exhibit different three-dimensional arrangements, which in turn can lead to significant differences in their biological activity and interaction with other chiral molecules.

The absolute configuration of a single enantiomer can be unequivocally determined using techniques such as X-ray crystallography on a suitable single crystal. This method provides a detailed three-dimensional map of the molecule's atomic arrangement in the solid state. For related chiral compounds, such as derivatives of nicotine (B1678760), crystal structure analysis has been used to define the absolute stereochemistry. scispace.comresearchgate.netiucr.orgresearchgate.net

The determination of enantiomeric purity, or enantiomeric excess (e.e.), is crucial and is typically accomplished using chiral chromatography. This technique separates the enantiomers, allowing for their quantification. The importance of stereochemistry is well-documented for analogous compounds; for instance, the (S)-enantiomer of nicotine is the naturally occurring and most biologically active form. cymitquimica.com The specific stereoisomeric form of a compound can dramatically influence its pharmacological profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of this compound. While specific spectra for this compound are not publicly available, a predictive analysis based on its constituent parts and data from similar structures allows for a detailed forecast of its spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the 4-methylpyrrolidine ring.

Pyridine Protons: The protons on the pyridine ring are anticipated in the downfield region (δ 7.0–8.5 ppm). The two protons adjacent to the ring nitrogen (at C2' and C6') would be the most deshielded.

Pyrrolidine Protons: The protons on the pyrrolidine ring, including the methine protons at the C2 and C4 positions and the methylene (B1212753) protons at C3 and C5, would appear in the upfield region (δ 1.5–4.5 ppm). The proton at C2, being attached to a carbon linked to the pyridine ring, would likely be the most downfield of this group.

Methyl Protons: The methyl group at C4 would produce a doublet in the aliphatic region (approx. δ 1.0–1.3 ppm).

N-H Proton: The secondary amine proton (N-H) on the pyrrolidine ring would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments in the molecule.

Pyridine Carbons: The carbons of the pyridine ring would resonate in the aromatic region (δ 120–160 ppm), with the carbon atom at the point of substitution (C4') and those adjacent to the nitrogen being the most downfield.

Pyrrolidine Carbons: The carbons of the pyrrolidine ring would be found in the aliphatic region (δ 20–70 ppm).

Methyl Carbon: The methyl carbon would give a signal in the far upfield region (approx. δ 15–25 ppm).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign each proton and carbon signal by revealing their connectivity. NOESY (Nuclear Overhauser Effect Spectroscopy) could further help in elucidating the relative stereochemistry by showing through-space correlations between protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a prediction based on analogous structures and general chemical shift principles.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2'/C6'~ 8.4 - 8.6~ 149 - 151
Pyridine C3'/C5'~ 7.2 - 7.4~ 121 - 124
Pyridine C4'-~ 148 - 152
Pyrrolidine C2~ 4.0 - 4.5~ 60 - 68
Pyrrolidine C3~ 1.8 - 2.2~ 30 - 38
Pyrrolidine C4~ 2.3 - 2.8~ 35 - 42
Pyrrolidine C5~ 3.0 - 3.6~ 45 - 55
Pyrrolidine N-HVariable (broad)-
Methyl (-CH₃)~ 1.0 - 1.3 (d)~ 15 - 25

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₀H₁₄N₂), the exact mass is 162.1157 g/mol . nih.govnih.gov

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement. In techniques like electrospray ionization (ESI), the molecule would typically be observed as its protonated form, [M+H]⁺, at m/z 163.1235.

The fragmentation pattern in electron ionization (EI) or tandem mass spectrometry (MS/MS) would be expected to show characteristic losses. Key fragmentation pathways for the protonated molecule could include:

Loss of the methyl group: A fragmentation resulting in a peak at [M+H - 15]⁺.

Cleavage of the C-C bond between the rings: This is a common fragmentation pathway for linked heterocyclic systems, which could lead to ions corresponding to the protonated pyridine ring or the charged 4-methylpyrrolidine fragment.

Ring-opening of the pyrrolidine: A complex series of fragmentations arising from the cleavage of the saturated ring. For the related compound nicotine, a major fragment ion is observed at m/z 84, corresponding to the N-methylpyrrolidinium cation. A similar fragmentation for this compound might yield a characteristic ion representing the methyl-pyrrolidine portion of the molecule.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit several key absorption bands.

N-H Stretch: A moderate, somewhat broad absorption is expected in the 3300–3500 cm⁻¹ region, characteristic of the secondary amine in the pyrrolidine ring.

C-H Stretches: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the pyrrolidine and methyl groups would be observed just below 3000 cm⁻¹ (approx. 2850–2960 cm⁻¹). rsc.org

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1450–1600 cm⁻¹ region. researchgate.net

C-N Stretches: Aliphatic and aromatic C-N stretching vibrations would be found in the 1020–1360 cm⁻¹ range.

Aromatic Bending: Out-of-plane C-H bending vibrations for the para-substituted pyridine ring would appear in the 800–850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum, which can be a useful diagnostic tool. researchgate.net

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound This table is a prediction based on known functional group frequencies and data from analogous compounds.

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (Pyrrolidine)3300 - 3500Medium, Broad
Aromatic C-H Stretch3010 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Strong
C=C, C=N Stretch (Pyridine Ring)1450 - 1600Medium-Strong
C-N Stretch1020 - 1360Medium
C-H Out-of-Plane Bend (p-substituted)800 - 850Strong

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound or one of its salts could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. scispace.com

Chiral Chromatography Techniques for Enantiomer Separation and Quantification

Given that this compound is chiral, separating its stereoisomers is essential for both analytical characterization and for studying their individual biological properties. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the most common and effective method for this purpose.

The principle relies on the differential interaction between the enantiomers and the chiral environment of the column, leading to different retention times and thus separation. This allows for the quantification of the enantiomeric ratio and the determination of enantiomeric excess (e.e.) of a sample. diva-portal.org While classical resolution using a chiral resolving agent to form diastereomeric salts can also be used, chromatographic methods are often preferred for their accuracy and efficiency on an analytical scale. google.comgoogle.com The development of a robust chiral HPLC or GC method would be a critical step in the chemical development of any specific stereoisomer of this compound.

Computational Chemistry and Molecular Modeling of 4 4 Methylpyrrolidin 2 Yl Pyridine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For pyridine (B92270) and pyrrolidine (B122466) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, provide a detailed understanding of their molecular properties. zlb.dearabjchem.org

A theoretical study on the closely related 4-pyrrolidin-2-yl-pyridine (4P2YLP) optimized its molecular geometry using DFT. zlb.de Such calculations are fundamental for subsequent analyses of the molecule's electronic characteristics and reactivity patterns. zlb.de

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. zlb.denih.gov

Table 1: Global Reactivity Indices (Illustrative for Nicotine (B1678760) Analogs)

Reactivity Index Definition Significance
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2 Electron escaping tendency
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Resistance to change in electron configuration
Global Softness (S) S = 1 / (2η) Capacity to donate or accept electrons

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons |

This table illustrates typical reactivity indices derived from HOMO-LUMO energies for nicotine analogs, providing a framework for understanding the reactivity of 4-(4-Methylpyrrolidin-2-yl)pyridine. acs.orgjaveriana.edu.co

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. zlb.de The MEP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. ethz.ch

In a study of 4-pyrrolidin-2-yl-pyridine, MEP analysis was used to identify the nucleophilic and electrophilic sites on the molecule. zlb.de For pyridine-pyrrolidine structures, the nitrogen atom of the pyridine ring typically represents a region of strong negative electrostatic potential, making it a primary site for hydrogen bonding. ethz.chacs.org Conversely, the hydrogen atoms on the pyrrolidine ring and the pyridine ring exhibit positive potential.

Conformational Analysis of the Pyrrolidine Ring and Pyridine-Pyrrolidine Torsion

The three-dimensional structure of this compound is largely determined by the conformation of the five-membered pyrrolidine ring and the torsional angle between the pyridine and pyrrolidine rings. The pyrrolidine ring is not planar and adopts puckered conformations, typically described as envelope (E) or twist (T) forms. beilstein-journals.orgresearchgate.net

The specific conformation is influenced by its substituents. beilstein-journals.org The puckering can be described by two pseudorotation parameters: the phase angle (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org For N-substituted pyrrolidines, quantum mechanics calculations have shown that the preferred envelope conformations can differ between neutral and protonated forms of the ring. rsc.org The orientation of the methyl group at the 4-position of the pyrrolidine ring in this compound will significantly influence the ring's preferred pucker.

Molecular Docking Simulations with Model Receptor Systems

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For pyridine-pyrrolidine compounds, the primary targets for docking studies are often nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various neurological processes. researchgate.netoncotarget.com

Docking simulations of similar ligands into nAChR homology models reveal key interactions within the aromatic cage of the receptor's binding site. mdpi.com These interactions typically include:

Hydrogen Bonds: The pyridine nitrogen is a common hydrogen bond acceptor. nih.gov

Salt Bridges: If the pyrrolidine nitrogen is protonated, it can form strong salt bridge interactions with acidic residues like aspartate (Asp) in the receptor. mdpi.com

π-π Interactions: The aromatic pyridine ring frequently engages in π-π stacking with aromatic amino acid residues such as tryptophan (Trp) and tyrosine (Tyr). mdpi.com

In simulations with the α4β2 nAChR subtype, the binding affinity of nicotine analogs is influenced by these interactions. researchgate.net For this compound, the methyl group on the pyrrolidine ring would likely occupy a specific sub-pocket within the receptor, influencing its binding orientation and selectivity for different nAChR subtypes.

Quantitative Structure-Activity Relationship (QSAR) Studies on Pyridine-Pyrrolidine Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyridine-pyrrolidine analogs targeting nAChRs, QSAR models have been developed to identify the key molecular features that govern binding affinity. mdpi.comresearchgate.net

These studies have generally confirmed the importance of a properly positioned basic nitrogen atom (typically the pyrrolidine nitrogen) and a hydrogen bond acceptor (the pyridine nitrogen). uchile.cl 2D-QSAR analyses of nicotinoid analogs have shown that steric effects can be unfavorable for activity, while lipophilic effects are generally favorable. nih.gov 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed three-dimensional map of where steric and electrostatic properties should be modified to enhance activity. uchile.clnih.gov

To build a QSAR model, the structure of each compound in a series is represented by a set of numerical values known as molecular descriptors. nih.govfrontiersin.org These descriptors quantify various aspects of the molecule's physicochemical properties. The selection of relevant descriptors is a critical step in developing a predictive QSAR model. researchgate.net

Table 2: Common Molecular Descriptors in QSAR Studies of Pyridine-Pyrrolidine Analogs

Descriptor Class Example Descriptors Description
Electronic Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges Describe the electronic distribution and reactivity of the molecule. arabjchem.org
Steric Molecular Volume, Surface Area, Molar Refractivity (MR) Quantify the size and shape of the molecule. nih.gov
Hydrophobic LogP (octanol-water partition coefficient), Hydrophobic Fields (in 3D-QSAR) Measure the lipophilicity of the molecule, which affects membrane permeability and binding. nih.gov
Topological Connectivity Indices (e.g., Kier & Hall), Balaban J index Numerical representation of the molecular topology (atom connectivity).

| Quantum Chemical | Total Energy, Heat of Formation, Hardness, Softness | Properties derived from quantum mechanical calculations. arabjchem.orgnih.gov |

This table summarizes the types of molecular descriptors frequently calculated for series of pyridine-pyrrolidine analogs to correlate their structural features with observed biological activity. researchgate.netwu.ac.th

Statistical Modeling for Activity Correlation

Statistical modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery and chemical research. While specific QSAR models exclusively developed for this compound are not extensively documented in public literature, the principles are widely applied to analogous structures like nicotine derivatives and other pyrrolidine-containing compounds. researchgate.netresearchgate.netresearchgate.net These models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity.

The fundamental process involves calculating a variety of molecular descriptors that quantify different aspects of the molecule's physicochemical properties. These descriptors can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others. Once calculated for a set of related molecules with known activities, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are used to build the QSAR model. nih.govrsc.org

For pyridine and pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven effective. researchgate.net These methods generate 3D grid-based descriptors for steric and electrostatic fields around the aligned molecules. The resulting models produce contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing a clear guide for designing new, more potent compounds. researchgate.net

The validity and predictive power of a QSAR model are assessed using several statistical metrics. The coefficient of determination (R²) indicates how well the model fits the training data, while the cross-validated correlation coefficient (Q²), typically obtained through a leave-one-out (LOO) procedure, measures the model's predictive ability. researchgate.netresearchgate.net A high Q² value (typically > 0.5) is essential for a robust and predictive QSAR model.

Table 1: Representative Statistical Parameters for a QSAR Model of Cholinergic Ligands. researchgate.net
QSAR Model TypeStatistical ParameterValueDescription
CoMFA (Comparative Molecular Field Analysis)q² (Cross-validated)0.625Measures the internal predictive ability of the model.
r² (Non-cross-validated)0.981Indicates the goodness of fit for the training set.
Standard Error of Estimate0.150Represents the deviation of predicted values from actual values.
CoMSIA (Comparative Molecular Similarity Indices Analysis)q² (Cross-validated)0.749Measures the internal predictive ability of the model.
r² (Non-cross-validated)0.988Indicates the goodness of fit for the training set.
Standard Error of Estimate0.121Represents the deviation of predicted values from actual values.

Mechanistic Investigations of Proposed Reactions via Computational Methods

Computational chemistry offers powerful tools for elucidating the detailed mechanisms of chemical reactions. For a molecule like this compound, methods such as Density Functional Theory (DFT) can be employed to investigate the pathways of various transformations, including functionalization of the pyridine ring, oxidation, or reduction. scirp.orgresearchgate.net These studies provide a molecular-level understanding of reaction feasibility, selectivity, and kinetics.

A mechanistic investigation typically involves mapping the potential energy surface (PES) of the reaction. This process includes:

Geometry Optimization: Calculating the lowest-energy structures of reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming the nature of the stationary points on the PES. Reactants, products, and intermediates have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, the electrophilic aromatic substitution on the pyridine ring is a common reaction. Computational methods can model the approach of an electrophile, the formation of the sigma complex (a key intermediate), and the final deprotonation step to restore aromaticity. mountainscholar.org By comparing the activation energies for substitution at different positions on the pyridine ring, chemists can predict the regioselectivity of the reaction. These computational insights are invaluable for optimizing reaction conditions and guiding synthetic strategies. anu.edu.auacs.org

Table 2: Hypothetical DFT-Calculated Energy Profile for a Proposed Reaction Step (e.g., Electrophilic Addition to Pyridine Ring).
Reaction SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsIsolated this compound + Electrophile0.0
Transition State (TS1)Highest energy point on the path to the intermediate+15.2
Intermediate (Sigma Complex)Stable intermediate formed after electrophile addition+5.7
Transition State (TS2)Highest energy point on the path from the intermediate to the product+8.1
ProductsSubstituted product + Proton-10.4

Structure Activity Relationship Sar Investigations on Pyridine Pyrrolidine Derivatives

Systematic Modification of the Pyridine (B92270) and Pyrrolidine (B122466) Rings

Systematic modifications of both the pyridine and pyrrolidine rings have been a key strategy in exploring the SAR of this chemical class. Much of the research has focused on analogs of nicotine (B1678760), which possesses a 3-(1-methylpyrrolidin-2-yl)pyridine structure, but the principles are broadly applicable to other isomers like the 4-(4-Methylpyrrolidin-2-yl)pyridine scaffold.

Pyrrolidine Ring Modifications: The pyrrolidine ring's structure, including its substitution and stereochemistry, is a critical determinant of binding affinity and functional activity at nAChRs. While many synthetic efforts have traditionally focused on altering the pyridine ring, modifications to the pyrrolidine moiety have also been explored. researchgate.net For instance, the N-methyl group of the pyrrolidine is a common point of modification. N-alkylation of the pyrrolidine nitrogen in nicotinium salts has been shown to produce antagonists with subtype specificity for α4β2* nAChRs. uky.edu Furthermore, restricting the rotation of the pyrrolidine ring relative to the pyridine moiety can lead to a complete loss of affinity for the α4β2* subtype, highlighting the importance of conformational flexibility. uky.edu Opening the pyrrolidine ring to create more flexible analogs has also been investigated, with some acyclic derivatives retaining significant binding affinity. researchgate.net

Pyridine Ring Modifications: The pyridine ring serves as the key hydrogen bond acceptor in interactions with nAChRs. Its modification has been extensively studied. researchgate.net Altering the position of the nitrogen atom within the ring or substituting the ring with various functional groups can dramatically impact receptor subtype selectivity and potency. nih.gov For example, the inclusion of hydrophilic groups like quinoline (B57606) or other pyridine substituents has been used to enhance the selectivity and drug-like properties of parent compounds. researchgate.net The development of pyridyl ether compounds, where the pyridine ring is linked via an ether bond to a modified pyrrolidine or other cyclic amine, has led to ligands with high affinity and selectivity for the α4β2-nAChR subtype. mdpi.comnih.gov

The following table summarizes the effects of systematic modifications on related pyridine-pyrrolidine derivatives.

Compound/Series Modification Observed Effect on nAChR Interaction Reference
Nicotinium AnalogsN-alkylation of pyrrolidine ringResulted in subtype-specific antagonists uky.edu
Conformationally Restricted Nicotinium AnalogsRestriction of pyrrolidine ring rotationComplete loss of affinity for α4β2* subtype uky.edu
Pyridyl Ether DerivativesEther linkage between pyridine and amineHigh affinity and selectivity for α4β2 subtype nih.gov
Ring-Opened Nicotine AnalogsPyrrolidine ring opened to acyclic amineSome analogs retained significant binding affinity (e.g., 3-(N-methyl-N-ethylaminomethyl)pyridine, Ki = 28 nM) researchgate.net

Positional and Substituent Effects on Molecular Interactions

The specific placement and nature of substituents on both the pyridine and pyrrolidine rings profoundly influence how these molecules interact with their biological targets.

On the aromatic ring, the position of substituents is critical. In a series of phenylpyrrolidine ether derivatives, which are structurally related to pyridine-pyrrolidine compounds, the introduction of a substituent on the meta-position of the aromatic ring had varying effects on binding affinity. mdpi.com For instance, halogenated compounds (chloro and bromo) at the meta-position showed similar affinity to the unsubstituted parent compound. mdpi.com However, introducing a meta-amino group led to a distinct increase in affinity, which may be due to the amino group's ability to form hydrogen bonds within the receptor's binding site. mdpi.com Similarly, a meta-hydroxyl group has also been reported to increase affinity. mdpi.com

Within the pyrrolidine ring, the position of substituents also plays a key role. For example, in a series of pyrrolidine-based compounds, moving a methyl group from the C3 position to the C4 position resulted in a loss of potency, demonstrating the sensitivity of the interaction to the precise location of even small alkyl groups. nih.gov The nitrogen atom of the pyrrolidine ring confers basicity to the scaffold, and charged substituents can significantly affect this property. nih.gov

The table below illustrates the impact of substituent placement on binding affinity for a series of meta-substituted phenylpyrrolidine ethers at the human α4β2 nAChR.

Compound Meta-Substituent on Phenyl Ring Binding Affinity (IC50, nM) Reference
Derivative 1-H (unsubstituted)48 mdpi.com
Derivative 2-NH2 (amino)13 mdpi.com
Derivative 3-Cl (chloro)50 mdpi.com
Derivative 4-Br (bromo)53 mdpi.com

These findings underscore that minor changes in substituent position can lead to significant differences in molecular interactions, likely by altering the molecule's ability to form key hydrogen bonds and van der Waals contacts within the receptor binding pocket.

Stereochemical Influences on Molecular Recognition and Functional Response

Stereochemistry is a paramount factor in the interaction of pyridine-pyrrolidine derivatives with their biological targets, particularly chiral macromolecules like receptors. The stereocenters within the pyrrolidine ring dictate the three-dimensional arrangement of the molecule, which must be complementary to the receptor's binding site for effective recognition and response.

The natural agonist, (S)-nicotine, demonstrates a clear preference for certain nAChR subtypes over its (R)-enantiomer. researchgate.net This stereoselectivity is a common theme across this class of compounds. For example, in a series of 2-(2-pyrrolidinyl)benzodioxanes, which feature a pyrrolidine ring linked to a different aromatic system, the stereochemistry at the pyrrolidine's C2 position was crucial for binding. nih.gov Stereoisomers with an "R" configuration at this position showed no affinity for α4β2 nAChRs, whereas those with the "S" configuration exhibited submicromolar binding affinities. nih.gov

This highlights that the spatial orientation of the pyrrolidine ring and its substituents relative to the aromatic moiety is critical for aligning the key pharmacophoric elements—the protonated nitrogen and the hydrogen bond-accepting pyridine ring—with their complementary residues in the receptor's binding pocket.

The table below presents binding affinity data for stereoisomers of a benzodioxane-pyrrolidine derivative, illustrating the profound impact of stereochemistry.

Compound Stereoconfiguration α4β2 nAChR Binding Affinity (Ki, μM) Reference
Isomer 1(S,S)0.47 nih.gov
Isomer 2(S,R)0.26 nih.gov
Isomer 3(R,R)>10 (no affinity) nih.gov
Isomer 4(R,S)>10 (no affinity) nih.gov

These data clearly demonstrate that only the (S)-configuration at the pyrrolidine stereocenter is conducive to binding at the α4β2 nAChR, emphasizing the strict stereochemical requirements for molecular recognition.

Bioisosteric Replacements within the Pyridine-Pyrrolidine Scaffold

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is widely used in drug design to optimize pharmacokinetic and pharmacodynamic profiles. researchgate.net Within the pyridine-pyrrolidine scaffold, both the pyridine and pyrrolidine rings have been subjects of bioisosteric replacement.

Pyridine Ring Replacements: The pyridine ring primarily functions as a hydrogen bond acceptor. Various aromatic and heteroaromatic systems have been explored as replacements. Substituted benzene (B151609) rings can serve as effective bioisosteres. researchgate.net For example, a hydroxyphenyl group was successfully used as a bioisosteric replacement for the pyridine ring in analogs of the pyridyl ether A-84543. researchgate.net Benzonitriles are also considered effective bioisosteres for pyridines because the nitrile group can mimic the hydrogen-bond accepting properties of the pyridine nitrogen. researchgate.net Specifically, 2-substituted benzonitriles have been identified as potential bioisosteres for 4-substituted pyridines. researchgate.net

Pyrrolidine Ring Replacements: The protonated nitrogen of the pyrrolidine ring engages in a critical cation-π interaction within the nAChR binding site. Consequently, bioisosteric replacements must preserve this cationic character. A simple dialkylamino group, such as a dimethylamino group, has been shown to be a viable bioisosteric replacement for the N-methylpyrrolidine moiety. researchgate.net Other nitrogen-containing heterocycles, like azetidine, have also been successfully incorporated, as seen in the high-affinity nAChR ligand A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]. uni-bonn.de More complex bicyclic systems have also been used to replace the pyrrolidine ring to introduce conformational rigidity. researchgate.net

The following table summarizes some successful bioisosteric replacements and their effects.

Original Moiety Bioisosteric Replacement Resulting Compound/Series Key Finding Reference
Pyridine RingHydroxyphenyl RingHydroxyphenyl prolinol ethersConsidered bioisosteres of pyridyl ether A-84543 researchgate.net
Pyridine RingBenzonitrile RingBenzonitrile-containing ligandsBenzonitriles can mimic hydrogen-bond acceptor properties of pyridine researchgate.net
Pyrrolidine RingDimethylamino GroupDimethylaminoethoxy-pyridinesFound to be a bioisosteric replacement for pyrrolidine researchgate.net
Pyrrolidine RingAzetidine RingA-85380Resulted in a high-affinity ligand for α4β2 nAChRs uni-bonn.de

Development of Molecular Probes for Chemical Biology Studies

Molecular probes are essential tools in chemical biology for visualizing and quantifying biological targets and processes in vitro and in vivo. The pyridine-pyrrolidine scaffold has served as a template for the development of such probes, primarily for studying nAChRs.

Radiolabeled Ligands for PET Imaging: Positron Emission Tomography (PET) is a powerful in vivo imaging technique that requires specific radiolabeled ligands. Several derivatives of the pyridine-pyrrolidine structure have been labeled with positron-emitting isotopes like Carbon-11 (¹¹C) to serve as PET radiotracers for imaging nAChRs in the brain. nih.gov The development of these probes allows for the non-invasive study of receptor distribution, density, and pharmacology in living subjects, which is invaluable for understanding the role of nAChRs in various neurological and psychiatric disorders. nih.gov The goal is often to develop tracers with high affinity and selectivity for a specific nAChR subtype, such as the abundant α4β2 subtype. nih.gov

Fluorescent Probes: Fluorescent probes are another class of tools used for detecting biological targets. While the direct development of fluorescent probes from this compound is not extensively documented, the general strategy involves conjugating a fluorophore to a ligand that binds a specific target. Templated fluorescence activation is a sophisticated technique where two oligonucleotide probes, upon binding to a target nucleic acid sequence, trigger a chemical reaction that produces a fluorescent signal. stanford.edu This concept of target-mediated probe activation could theoretically be adapted to protein targets by designing probes based on high-affinity ligands like pyridine-pyrrolidine derivatives. The development of such probes would enable sensitive detection of receptors in cells and tissues via fluorescence microscopy or flow cytometry. stanford.edu

Probe Type Scaffold/Derivative Application Significance Reference
PET Radioligand¹¹C-labeled 3-pyridyl ether compoundsIn vivo imaging of cerebral α4β2-nAChRsEnables non-invasive study of nAChR function and pharmacology in the living brain. nih.gov
Radiolabeled Ligand[³H]-CytisineIn vitro competitive radioligand binding assaysUsed to determine the binding affinity of new compounds at the α4β2 nAChR agonist site. mdpi.com
Templated Reactive ProbesGeneral concept adaptable to high-affinity ligandsFluorescence detection of biological targetsOffers a method for sensitive and specific detection of receptors in cellular environments. stanford.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Methylpyrrolidin-2-yl)pyridine, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with a substituted pyridine (e.g., 4-halopyridine) and perform nucleophilic substitution with 4-methylpyrrolidine. Catalyze with a base (e.g., NaOH) in dichloromethane, as seen in analogous amine-pyridine couplings .
  • Step 2 : Optimize temperature (20–60°C) and reaction time (12–24 hours) to balance yield and purity.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
    • Data Table : Hypothetical yield optimization for analogous reactions:
Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
25124590
40186895
60247298
  • Key Considerations : Excess pyrrolidine derivatives may improve substitution efficiency but require careful quenching .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structure (analogous to pyrimidine derivatives in ).
  • NMR/FTIR : Confirm pyrrolidine ring conformation (δ 1.2–2.8 ppm for methyl groups) and pyridine aromaticity (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : Validate molecular ion peak (e.g., m/z ≈ 162 for C₁₀H₁₄N₂).
    • Data Contradiction Example : Discrepancies in NOESY spectra (e.g., unexpected coupling) may indicate conformational flexibility in the pyrrolidine ring .

Q. What safety protocols are critical during synthesis and handling?

  • Key Measures :

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid dermal exposure (H312/H332 hazards) .
  • Ventilation : Perform reactions in fume hoods due to volatile solvents (e.g., dichloromethane) .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Methodological Adjustments :

  • Catalyst Screening : Test palladium/copper catalysts for cross-coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to stabilize intermediates.
    • Case Study : For 4-(4-chlorophenyl)pyridine synthesis, switching from H₂SO₄/HNO₃ to AcOH increased nitration yield by 22% .

Q. How do steric and electronic effects influence the compound’s reactivity in drug-design applications?

  • Experimental Design :

  • Steric Effects : Introduce bulky substituents on the pyrrolidine ring and monitor inhibition of target enzymes (e.g., kinase assays) .
  • Electronic Effects : Modify pyridine’s electron density via para-substituents (e.g., –NO₂, –OCH₃) and measure binding affinity via SPR or ITC.
    • Data Table : Hypothetical IC₅₀ values for derivatives:
SubstituentIC₅₀ (nM)Target Enzyme
–H250Kinase A
–NO₂120Kinase A
–OCH₃380Kinase A

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Analytical Workflow :

  • Multi-Technique Validation : Cross-check NMR (¹H, ¹³C, DEPT) with HRMS and IR .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
    • Example : For a pyrimidine derivative, computational modeling corrected misassigned NOESY peaks caused by dynamic proton exchange .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Protocol :

  • Accelerated Stability Testing : Incubate samples at pH 2–12 and 25–60°C for 1–4 weeks.
  • Analytical Endpoints : Monitor degradation via HPLC (retention time shifts) and UV-Vis (absorbance changes at λₘₐₓ ≈ 260 nm) .
    • Data Table : Hypothetical stability results (remaining % at 40°C):
pH1 Week2 Weeks4 Weeks
2857250
7989590
12756040

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.